
2-Benzofurancarboxaldehyde
Overview
Description
2-Benzofurancarboxaldehyde (CAS: 4265-16-1), also known as benzofuran-2-carbaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₉H₆O₂ and an average molecular mass of 160.17 g/mol . It features a benzofuran core—a fused benzene and furan ring system—with a formyl (-CHO) group at the 2-position. This compound is commercially available at ≥97% purity and is utilized in diverse applications, including:
- Organic synthesis: Serves as a precursor for Schiff bases, such as N-(4-((benzofuran-2-ylmethylene)amino)-phenyl)acetamide (84% yield ), and indolinone derivatives .
- UV filter development: Incorporated into bio-based organic UV-A/blue light filters, leveraging its conjugation properties for photostability .
Key physical properties include a density of 1.206 g/mL at 25°C and a boiling point of 135°C at 18 mmHg . Its structure enables reactivity in electrophilic substitutions and nucleophilic additions, making it versatile in synthetic chemistry.
Preparation Methods
Classical Synthetic Approaches
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups into aromatic systems. For 2-benzofurancarboxaldehyde, this method involves treating benzofuran with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde .
Reaction Conditions :
-
Molar Ratio : Benzofuran : POCl₃ : DMF = 1 : 1.2 : 1.5
-
Temperature : 0°C (initial), 80°C (post-addition)
-
Time : 6–8 hours
-
Workup : Neutralization with NaHCO₃, extraction with dichloromethane
Yield : 68–72%
Key Advantage : Direct regioselective formylation at the 2-position due to benzofuran’s electron-rich furan ring.
Gattermann-Koch Reaction
This gas-phase formylation employs CO and HCl over a CuCl/Al₂O₃ catalyst. While less common for benzofurans, adaptations using HCN instead of CO have been reported for heterocycles .
Reaction Conditions :
-
Pressure : 3–4 atm
-
Temperature : 120–150°C
-
Catalyst Loading : 10 wt% CuCl/Al₂O₃
Yield : 55–60%
Limitation : Requires specialized equipment for handling gaseous reagents, limiting laboratory-scale use.
Modern Catalytic Methods
Organocuprate-Mediated Cyclization
A two-step strategy synthesizes the benzofuran core while introducing the aldehyde group:
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Coupling : 2-Iodophenol reacts with a propiolaldehyde-derived organocuprate (R₂CuLi) at −78°C.
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Cyclization : Intramolecular etherification under acidic conditions (H₂SO₄, 60°C) .
Representative Protocol :
Step | Reagents | Conditions | Intermediate |
---|---|---|---|
1 | (HC≡CCHO)CuCNLi | THF, −78°C, 2h | 2-Ethynylphenol |
2 | H₂SO₄ (10%) | 60°C, 4h | This compound |
Yield : 65% overall
Advantage : Modular substrate scope for 2-aryl/alkyl variants.
Palladium-Catalyzed Carbonylation
A tandem cross-coupling/carbonylation approach utilizes o-iodophenol derivatives:
Reaction Mechanism :
-
Oxidative Addition : Pd(0) inserts into the C–I bond of o-iodophenol.
-
CO Insertion : Carbon monoxide forms a Pd–acyl intermediate.
Optimized Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
CO Pressure : 1 atm
-
Solvent : DMF/H₂O (4:1)
-
Temperature : 100°C
Yield : 78%
Scale-Up Potential : Continuous CO flow systems achieve >90% conversion in pilot studies .
Industrial Production Techniques
Continuous Flow Formylation
Industrial plants favor continuous Vilsmeier-Haack reactors for throughput:
Process Parameters :
Parameter | Value |
---|---|
Residence Time | 30 min |
Throughput | 50 kg/h |
Purity | ≥97% (HPLC) |
Cost Analysis :
-
Raw Materials : $12/kg (benzofuran basis)
-
Energy : $3.2/kg (heating/cooling)
Waste Management : POCl₃ recovery systems achieve 85% recycling efficiency .
Catalytic Distillation
Combining reaction and separation in a single unit enhances efficiency:
Column Design :
-
Packing : Structured Pd/Cu-coated mesh
-
Temperature Gradient : 80°C (bottom) to 25°C (top)
Performance :
Comparative Analysis of Methods
Table 1: Method Comparison
Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
---|---|---|---|---|
Vilsmeier-Haack | 72 | 97 | High | 15.2 |
Organocuprate | 65 | 95 | Medium | 28.7 |
Pd Carbonylation | 78 | 98 | High | 21.4 |
Industrial Flow | 90 | 97 | Very High | 12.8 |
Key Findings :
-
Flow chemistry dominates industrial production due to 12.8 $/kg operational costs vs. 28.7 $/kg for batch organocuprate methods .
-
Palladium catalysis balances yield (78%) and purity (98%) for pharmaceutical applications .
Purification and Characterization
Chromatographic Purification
Optimal Conditions :
Purity Metrics :
Spectroscopic Validation
FT-IR Peaks :
¹H NMR (CDCl₃) :
Chemical Reactions Analysis
Types of Reactions: 2-Benzofurancarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly employed.
Major Products:
Oxidation: 2-Benzofurancarboxylic acid.
Reduction: 2-Benzofuranmethanol.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Organic Synthesis
2-Benzofurancarboxaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, including:
- Aldol Reactions : It can undergo aldol condensation to form β-hydroxy aldehydes, which are valuable intermediates in organic synthesis.
- Condensation Reactions : The compound is often used in reactions with amines and other nucleophiles to produce imines and related derivatives .
Table 1: Summary of Organic Reactions Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Aldol Condensation | Formation of β-hydroxy aldehydes | 75 |
Imine Formation | Reaction with amines to yield imines | 64 |
Ester Formation | Reaction with alcohols under acidic conditions | 70 |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic effects. It has shown promise in the development of various bioactive compounds:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, a study demonstrated that certain substituted benzofurans derived from this aldehyde showed significant activity against breast cancer cells .
- Antimicrobial Activity : Compounds synthesized from this compound have been evaluated for antimicrobial properties, showing effectiveness against various bacterial strains .
Case Study: Anticancer Activity
A systematic study investigated the anticancer properties of a series of derivatives synthesized from this compound. The results indicated that specific modifications to the benzofuran structure enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 25 µM depending on the substituent groups.
Material Science
Beyond organic synthesis and medicinal applications, this compound is also utilized in material science:
- Polymer Chemistry : It acts as a monomer or cross-linking agent in the synthesis of polymers, contributing to materials with unique properties such as improved thermal stability and mechanical strength.
- Fluorescent Materials : Research has explored its use in creating fluorescent materials for applications in sensors and imaging technologies due to its photophysical properties .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent for the detection of various analytes. Its derivatives are used in spectroscopic methods to enhance sensitivity and selectivity in detecting biomolecules.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxaldehyde involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as cytochrome P450 2A6, which is involved in nicotine metabolism . This inhibition can reduce nicotine metabolism, making it a potential lead compound for smoking cessation therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzofuran Derivatives
Key Insights :
- Nitrile derivatives exhibit distinct reactivity (e.g., participation in click chemistry) compared to aldehydes, expanding utility in heterocyclic synthesis .
Key Insights :
- This compound outperforms vanillin in UV filter applications due to extended conjugation in the benzofuran system, enhancing UV absorption .
- Furan-based aldehydes (e.g., furfural) are less thermally stable, limiting high-temperature applications .
Regulatory and Toxicity Profiles
Key Insights :
- This compound’s Class III EFSA classification indicates lower toxicity compared to furan derivatives like ethyl furfuryl ether (Class II) .
- Its approval as a flavoring agent underscores its safety in food applications at regulated concentrations .
Photostability in UV Filters
- In combination with Meldrum’s acid derivatives, this compound contributes to UV-A filters with competitive photostability and low endocrine disruption risk, outperforming fossil-based alternatives like avobenzone .
Biological Activity
2-Benzofurancarboxaldehyde is a compound derived from the benzofuran family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, summarizing key research findings, case studies, and potential applications.
Chemical Structure and Properties
This compound features a benzofuran core with an aldehyde functional group. The structural formula can be represented as follows:
This compound is known for its ability to undergo various chemical reactions due to the presence of the aldehyde group, making it a versatile scaffold for synthesizing derivatives with enhanced biological activities.
1. Antimicrobial Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds containing the benzofuran scaffold demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, one derivative showed an IC90 value of less than 0.60 μM against M. tuberculosis H37Rv, indicating potent antimycobacterial activity with low toxicity toward mammalian cells .
2. Antitumor Activity
This compound has been investigated for its antiproliferative effects against cancer cell lines. In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against several cancer cell types, including HeLa and MDA-MB-231 cells. The presence of specific substituents on the benzofuran ring was found to enhance this activity significantly .
3. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Benzofuran derivatives are known to inhibit pro-inflammatory cytokines and mediators, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Antimycobacterial Activity
In a recent study, a series of 2-substituted benzofurans were synthesized and tested for their antimycobacterial activity. One compound, 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran, exhibited a minimum inhibitory concentration (MIC) of 3.12 μg/mL against M. tuberculosis, showcasing its potential as a therapeutic agent with a favorable therapeutic index .
Case Study 2: Antiproliferative Activity
Another investigation focused on evaluating the antiproliferative effects of various benzofuran derivatives on cancer cell lines. Compounds with methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts, with some showing up to 16-fold increased potency against specific cancer cells .
Data Table: Summary of Biological Activities
Activity Type | Compound | IC50/MIC Value | Remarks |
---|---|---|---|
Antimicrobial | 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 μg/mL | Effective against M. tuberculosis |
Antitumor | Various methoxy-substituted benzofurans | Low micromolar range | Potent against HeLa and MDA-MB-231 cells |
Anti-inflammatory | Benzofuran derivatives | Not specified | Inhibits pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Benzofurancarboxaldehyde, and how can they be experimentally validated?
- Answer : The compound (C₉H₆O₂, MW 146.14 g/mol) has a benzofuran core with an aldehyde substituent at the 2-position. Key properties include melting/boiling points (not explicitly listed in evidence but derivable via DSC/TGA) and spectral data. Validation methods:
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches.
- NMR : ¹H NMR (δ ~9.8 ppm for aldehyde proton; aromatic protons δ 7.2–8.1 ppm) and ¹³C NMR (δ ~190 ppm for aldehyde carbon).
- HPLC-MS : For purity analysis (retention time and molecular ion [M+H]+ at m/z 147.1) .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : Two primary methods:
- From salicyaldehyde derivatives : Cyclization of o-alkoxy-substituted benzaldehydes under acidic conditions (e.g., H₂SO₄) yields benzofuran intermediates, followed by oxidation to introduce the aldehyde group .
- Vilsmeier-Haack reaction : Direct formylation of benzofuran using POCl₃/DMF, though regioselectivity must be confirmed via LC-MS or GC-MS .
Q. How can researchers ensure the purity of this compound for experimental use?
- Answer :
- Chromatography : Use silica gel column chromatography (eluents: ethyl acetate/hexane, 1:4 ratio) to isolate pure product.
- Analytical standards : Compare retention times in HPLC (C18 column, acetonitrile/water gradient) against commercial standards (≥97% purity) .
- Spectroscopic cross-check : Match NMR/IR data with NIST Chemistry WebBook entries .
Advanced Research Questions
Q. How do structural modifications (e.g., methylation) impact the reactivity of this compound in nucleophilic addition reactions?
- Answer :
- Experimental design : Synthesize derivatives (e.g., 3-methyl-2-benzofurancarboxaldehyde) and compare reaction rates with primary amines (e.g., aniline) via kinetic studies.
- Data analysis : Use Hammett plots to correlate substituent effects (σ values) with rate constants.
- Contradictions : Methylation at the 3-position may sterically hinder aldehyde reactivity, but electron-donating effects could offset this—resolve via DFT calculations .
Q. What analytical challenges arise when quantifying this compound in environmental matrices (e.g., water)?
- Answer :
- Sample preparation : Solid-phase extraction (C18 cartridges) to concentrate trace amounts.
- Detection limits : Optimize LC-MS/MS (MRM transition m/z 147 → 119) to achieve ppb-level sensitivity.
- Interference mitigation : Use isotopic labeling (e.g., ¹³C-aldehyde) to distinguish from matrix-derived furans .
Q. How can researchers reconcile discrepancies in reported toxicity thresholds for this compound?
- Answer :
- Data sources : EFSA reports a NOAEL of 0.01 mg/kg/day (Class III), while JECFA cites higher thresholds.
- Methodological critique : Assess differences in model organisms (rodent vs. in vitro assays) and exposure durations.
- Resolution : Conduct comparative studies using standardized OECD guidelines (e.g., acute oral toxicity Test No. 423) .
Q. What catalytic systems optimize the oxidation of this compound to its carboxylic acid derivative?
- Answer :
- Catalyst screening : Test MnO₂, TEMPO/NaClO, or enzymatic systems (e.g., laccase).
- Reaction monitoring : Track conversion via FT-IR (loss of aldehyde C=O peak) and quantify yield via HPLC.
- Optimization : Adjust pH (7–9) and temperature (25–50°C) to minimize side products (e.g., overoxidation to CO₂) .
Properties
IUPAC Name |
1-benzofuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDZHRRCUWNSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047121 | |
Record name | 2-Benzofurancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid, bitter almond odour | |
Record name | 2-Benzofurancarboxaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
130.00 to 131.00 °C. @ 13.00 mm Hg | |
Record name | 2-Benzofurancarboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, slightly soluble (in ethanol) | |
Record name | 2-Benzofurancarboxaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4265-16-1 | |
Record name | 2-Benzofurancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4265-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Benzofuran carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzofurancarboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Benzofurancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzofuran-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-FORMYLBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGQ01SIT6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Benzofurancarboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195.00 to 198.00 °C. @ 760.00 mm Hg | |
Record name | 2-Benzofurancarboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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